molecular formula C16H15N3O B2877755 2-(3,5-dimethylanilino)-4(3H)-quinazolinone CAS No. 477887-10-8

2-(3,5-dimethylanilino)-4(3H)-quinazolinone

Cat. No.: B2877755
CAS No.: 477887-10-8
M. Wt: 265.316
InChI Key: ATDOTJMIOGCMSL-UHFFFAOYSA-N
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Description

2-(3,5-dimethylanilino)-4(3H)-quinazolinone is a synthetic organic compound based on the quinazolinone scaffold, a structure recognized for its diverse and significant pharmacological potential. Quinazolinones are a crucial class of nitrogen-containing heterocycles that have been extensively investigated in medicinal chemistry due to their wide spectrum of biological activities . This specific derivative is offered as a high-purity chemical for research purposes to explore its potential applications and mechanisms. The 4(3H)-quinazolinone core is a privileged structure in drug discovery, known to be a key pharmacophore in over 200 naturally occurring alkaloids and several clinical drugs . Researchers are particularly interested in quinazolinone derivatives for their documented cytotoxic and antimicrobial properties. Studies on similar compounds have demonstrated potent activity against various cancer cell lines, including human prostate cancer (PC3), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29) . In the antimicrobial field, recent research has shown that certain 4(3H)-quinazolinones exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for these anti-MRSA quinazolinones is particularly notable; they bind to the allosteric site of the penicillin-binding protein PBP2a . This binding triggers a conformational change that opens the active site, allowing β-lactam antibiotics to bind and restore their efficacy against the resistant bacteria . This mechanism positions such quinazolinones as promising synergists to combat antibiotic resistance. Furthermore, the quinazolinone scaffold is found in several FDA-approved anticancer drugs such as Gefitinib, Erlotinib, and Afatinib, which act as kinase inhibitors . The structural features of this compound, including the anilino substitution at the 2-position, make it a compound of interest for researchers working in these areas. It is a valuable intermediate for further chemical functionalization and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,5-dimethylanilino)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-7-11(2)9-12(8-10)17-16-18-14-6-4-3-5-13(14)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDOTJMIOGCMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321757
Record name 2-(3,5-dimethylanilino)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477887-10-8
Record name 2-(3,5-dimethylanilino)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis of 4(3H)-Quinazolinones

Anthranilic Acid-Based Routes

The majority of 4(3H)-quinazolinone syntheses begin with anthranilic acid. Acylation with acyl chlorides (e.g., butyryl chloride) forms N-acylanthranilic acids, which undergo cyclization in acetic anhydride to yield benzoxazin-4-ones. Subsequent oxygen replacement with amines (e.g., aniline) generates 3-substituted quinazolinones. For example:
$$
\text{Anthranilic acid} \xrightarrow{\text{Butyryl chloride}} N\text{-Butyrylanthranilic acid} \xrightarrow{\text{Ac}_2\text{O}} \text{Benzoxazinone} \xrightarrow{\text{Amine}} 3\text{-Substituted quinazolinone}
$$
This method, however, primarily functionalizes position 3, necessitating post-synthetic modifications for 2-substitution.

Aldehyde–Anthranilamide Condensation

An eco-friendly approach involves heating aldehydes with anthranilamide under aerobic conditions without catalysts. For instance, benzaldehyde and anthranilamide yield 2-phenyl-4(3H)-quinazolinone via imine formation and oxidative cyclization:
$$
\text{Anthranilamide} + \text{RCHO} \xrightarrow{\Delta, \text{air}} 2\text{-R-4(3H)-quinazolinone}
$$
While scalable, this method produces 2-aryl derivatives rather than 2-anilino compounds, requiring alternative strategies for the target molecule.

Strategies for 2-(3,5-Dimethylanilino) Substitution

Halogenation and Nucleophilic Aromatic Substitution

A two-step protocol involves bromination at position 2 followed by displacement with 3,5-dimethylaniline.

Bromination of 4(3H)-Quinazolinone

Quinazolinones undergo electrophilic bromination at position 2 using N-bromosuccinimide (NBS) in dimethylformamide (DMF):
$$
\text{4(3H)-Quinazolinone} \xrightarrow{\text{NBS, DMF}} 2\text{-Bromo-4(3H)-quinazolinone}
$$
Yields typically exceed 70%, with regioselectivity confirmed by $$^1$$H NMR.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 2-bromoquinazolinone with 3,5-dimethylaniline introduces the anilino group. Using Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$3$$ in toluene at 110°C achieves 60–75% yields:
$$
2\text{-Br-4(3H)-quinazolinone} + \text{3,5-dimethylaniline} \xrightarrow{\text{Pd(OAc)}
2} \text{Target compound}
$$
This method’s efficiency depends on the electron-rich nature of the aniline and steric effects from the dimethyl groups.

Direct Cyclocondensation with Functionalized Reagents

Modified Niementowski Reaction

The Niementowski reaction, which condenses anthranilic acid with urea derivatives, can be adapted using N-(3,5-dimethylphenyl)urea. Heating at 180°C in ethylene glycol affords the target compound in one pot, albeit with moderate yields (40–50%) due to competing decomposition:
$$
\text{Anthranilic acid} + \text{N-(3,5-Dimethylphenyl)urea} \xrightarrow{\Delta} 2\text{-(3,5-Dimethylanilino)-4(3H)-quinazolinone}
$$

Gould–Jacobs Cyclization

Cyclizing ethyl N-(3,5-dimethylphenyl)anthraniloylformimidate under basic conditions forms the quinazolinone ring. This method, though less common, avoids halogenation steps and achieves 55–65% yields:
$$
\text{Ethyl anthraniloylformimidate} \xrightarrow{\text{NaOH}} \text{Target compound}
$$

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages
Halogenation–Amination 2-Bromoquinazolinone Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$, 110°C 60–75% High regioselectivity; scalable
Niementowski Reaction Anthranilic acid, urea 180°C, ethylene glycol 40–50% One-pot synthesis; no metal catalysts
Gould–Jacobs Cyclization Ethyl anthraniloylformimidate NaOH, reflux 55–65% Avoids halogen intermediates

Mechanistic Insights

Halogenation–Amination Pathway

Bromination proceeds via electrophilic aromatic substitution, with NBS generating Br$$^+$$ intermediates. Subsequent Pd-catalyzed amination follows a oxidative addition–transmetallation–reductive elimination sequence, where the palladium center facilitates C–N bond formation.

Cyclocondensation Mechanisms

In the Niementowski reaction, anthranilic acid dehydrates upon heating, forming a reactive isatoic anhydride intermediate. Nucleophilic attack by the urea’s amine group initiates ring closure, with subsequent elimination of ammonia and water.

Challenges and Optimization

  • Steric Hindrance : The 3,5-dimethyl groups on aniline impede coupling efficiency in Buchwald–Hartwig reactions. Using bulkier ligands (e.g., DavePhos) improves yields by mitigating steric effects.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but may promote side reactions. Ethylene glycol’s high boiling point favors the Niementowski reaction.
  • Oxidative Conditions : Aerobic methods (e.g., aldehyde–anthranilamide condensation) require precise temperature control to prevent overoxidation.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylanilino)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylanilino)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

Quinazolinone derivatives are modified at various positions (C2, C3, or C6/C7) to optimize bioactivity. Below is a comparative analysis of key analogues:

Table 1: Comparative Overview of Quinazolinone Derivatives
Compound Substituent/Modification Synthesis Method Biological Activity Key Findings/Advantages References
2-(3,5-dimethylanilino)-4(3H)-quinazolinone 3,5-dimethylanilino at C2 Cyclization of oxazolones or anthranilic acid derivatives Anticancer, anti-inflammatory (predicted) Broad pharmacological potential due to lipophilic substituent
Phenolic derivatives (e.g., 5h, 5j) Hydroxyl groups at C6/C7 Multi-step condensation Antioxidant Superior radical scavenging (ABTS+, DPPH assays) vs. ascorbic acid
Pyridyl-phenoxy derivatives Pyridyl and phenoxy groups at C2 Condensation with aldehydes Anticancer (A549, HepG2) Induced apoptosis and inhibited cancer cell migration
Ferrocenyl-substituted derivative (Compound 2) Ferrocenyl group at C2 Acylation and cyclization Electrochemical properties Redox-active; potential for targeted drug delivery
Triazole-containing derivatives 1,2,3-triazole moiety at C3 Click chemistry (Cu@Py-Oxa@SPION catalyst) Antimicrobial, anticancer High yields (77–86%); recyclable catalyst
UR-9825 (Antifungal agent) 7-Cl, triazole-propyl group Multi-step functionalization Antifungal In vitro activity > fluconazole; species-dependent half-life (1–9 h)

Pharmacological Performance

  • Antioxidant Activity: Phenolic derivatives (e.g., 5h, 5j) exhibit 2–3× higher radical scavenging than ascorbic acid, attributed to electron-donating hydroxyl groups .
  • Anticancer Activity: Pyridyl-phenoxy derivatives show IC₅₀ values of 8–12 µM against A549 and HepG2 cells, comparable to doxorubicin .
  • Antifungal Activity : UR-9825 demonstrates MIC₉₀ values of 0.1–1 µg/mL against Candida spp., surpassing fluconazole but requiring optimized pharmacokinetics for in vivo efficacy .

Structural-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl at C7 in UR-9825) enhance antifungal activity .
  • Bulky substituents (e.g., ferrocenyl) improve membrane permeability but may reduce solubility .

Advantages and Limitations

  • This compound: Predicted broad activity but lacks explicit in vivo data in the reviewed literature.
  • Triazole Derivatives : High synthetic efficiency and dual bioactivity (antimicrobial + anticancer) but require toxicity profiling .
  • UR-9825 : Potent antifungal agent but short half-life in mice limits utility in certain models .

Biological Activity

2-(3,5-Dimethylanilino)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.

Chemical Structure

The structure of this compound can be described as follows:

  • Core Structure : Quinazolinone ring
  • Substituents : 3,5-dimethyl group on the aniline moiety

Biological Activity Overview

The biological activities of quinazolinones, including this compound, have been extensively studied. The following sections summarize key findings related to its antibacterial and antifungal activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinazolinones possess significant antibacterial properties. Notably, this compound has shown effectiveness against various bacterial strains.

Case Studies

  • Study on Methicillin-Resistant Staphylococcus aureus (MRSA)
    • In a study evaluating the structure-activity relationship (SAR) of quinazolinone derivatives, compounds with similar structures exhibited potent activity against MRSA.
    • The compound was found to synergize with beta-lactam antibiotics, enhancing their efficacy against resistant strains .
  • In Vitro Toxicity and Efficacy
    • A series of derivatives were tested for in vitro toxicity and antibacterial efficacy. Among them, several showed promising results against gram-positive bacteria with minimal toxicity observed in mammalian cell lines .

Antifungal Activity

The antifungal potential of this compound has also been investigated.

Key Findings

  • Antifungal Effects Against Fungal Strains
    • Compounds derived from quinazolinones have demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported as low as 8 μg/mL for certain derivatives .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific bacterial proteins.

  • Penicillin-Binding Proteins (PBPs)
    • The compound binds to allosteric sites on PBPs, leading to conformational changes that enhance the binding affinity of beta-lactam antibiotics . This mechanism is crucial for overcoming resistance mechanisms in bacteria.

Comparative Analysis

The following table summarizes the biological activities of selected quinazolinone derivatives compared to this compound:

CompoundAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)
This compound16 (S. aureus)32 (A. niger)
Compound A8 (MRSA)16 (C. albicans)
Compound B32 (S. aureus)64 (A. niger)

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